1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one
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Overview
Description
1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperidin-3-one core linked to an amino acid derivative, making it a versatile molecule for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidin-3-one and (S)-2-amino-3-methylbutyric acid.
Coupling Reaction: The amino acid derivative is coupled with the piperidin-3-one core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity.
Automated Processes: Utilizing automated synthesis and purification systems to enhance efficiency and consistency.
Quality Control: Implementing stringent quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-one: A closely related compound with a similar structure but differing in the position of the carbonyl group.
1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one: Another similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)9(11)10(14)12-5-3-4-8(13)6-12/h7,9H,3-6,11H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHXQEQOHAEJMW-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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